Xolegel

描述

准备方法

The preparation of ketoconazole involves the synthesis of ketoconazole, which is then formulated into a gel. Ketoconazole is synthesized through a multi-step process that includes the reaction of imidazole with various reagents to form the final compound . The industrial production of ketoconazole involves the formulation of ketoconazole into a 2% gel, which is then packaged for topical use .

化学反应分析

Ketoconazole, the active ingredient in ketoconazole, undergoes various chemical reactions, including oxidation and reduction. The major metabolite of ketoconazole is formed through the oxidation of the imidazole moiety, primarily mediated by the enzyme CYP3A4 . Common reagents used in these reactions include oxidizing agents and enzymes. The major products formed from these reactions are metabolites such as M2, M3, M4, and M5 .

科学研究应用

Clinical Trials

Several clinical trials have evaluated the efficacy of Xolegel in treating seborrheic dermatitis. A pivotal study involved 459 patients aged 12 years and older who were treated with either this compound or a vehicle control for 14 days. The results were assessed at Day 28 post-treatment. The key findings are summarized in the following table:

| Treatment | Number of Patients | Proportion Effectively Treated (%) | Confidence Interval |

|---|---|---|---|

| This compound | 229 | 25.3 | 19.8 - 31.5 |

| Vehicle Control | 230 | 13.9 | 9.7 - 19.1 |

The study demonstrated that this compound significantly improved treatment outcomes compared to the vehicle control, with a higher proportion of patients achieving an Investigator’s Global Assessment score of ≤ 1 (completely clear or almost clear) at Day 28 .

Supportive Studies

Two additional double-blind, randomized, vehicle-controlled studies involving a total of 316 patients corroborated the efficacy of this compound for seborrheic dermatitis treatment. Patients applied the gel once daily for 14 days, with similar positive results observed in terms of symptom relief and reduction in erythema and scaling .

Safety Profile

The safety profile of this compound has been evaluated in various studies. In long-term safety assessments involving up to 527 subjects over a year, adverse events related to application site reactions diminished significantly over time, indicating good tolerability . The most common side effects included stinging and burning sensations at the application site, which were reported less frequently as treatment progressed.

Pediatric Safety

A specific evaluation of pediatric patients (ages 12-17) indicated that while some adverse events occurred, most were unrelated to the treatment itself. Only one patient experienced a treatment-related adverse event, further supporting the safety of this compound in younger populations .

作用机制

相似化合物的比较

ketoconazole (ketoconazole) can be compared to other topical antifungal medications such as clotrimazole and miconazole. While all three compounds are used to treat fungal infections, ketoconazole is unique in its broad-spectrum antifungal activity and its specific use in treating seborrheic dermatitis . Clotrimazole and miconazole are also effective antifungal agents but are more commonly used for conditions like athlete’s foot and jock itch . Additionally, ketoconazole’s gel formulation provides a convenient once-daily application, which is a distinct advantage over other treatments that may require multiple applications per day .

生物活性

Xolegel, a topical formulation containing 2% ketoconazole, is primarily used for treating seborrheic dermatitis and other fungal skin infections. This article delves into the biological activity of this compound, focusing on its efficacy, safety, and mode of action based on diverse clinical studies and research findings.

Ketoconazole, the active ingredient in this compound, functions as an antifungal agent by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of fungal cells, particularly those of Malassezia furfur, which is associated with seborrheic dermatitis .

Clinical Efficacy

This compound has demonstrated significant efficacy in clinical trials for treating seborrheic dermatitis. A pivotal study involved 459 patients aged 12 and older with moderate to severe conditions. The results indicated that:

- Proportion of Patients Effectively Treated :

This data suggests that this compound is more effective than the placebo in managing symptoms.

Additional Studies :

Two further double-blind, randomized trials involving 316 subjects supported these findings, confirming the efficacy of this compound in reducing symptoms associated with seborrheic dermatitis .

Safety Profile

The safety of this compound was assessed through nine clinical trials, including Phase 1 to Phase 3 studies. Key findings include:

- Adverse Events :

- Long-Term Safety :

Toxicology Studies

Toxicology assessments reveal that this compound does not exhibit carcinogenic properties under long-term dermal administration in animal models. Studies showed no evidence of mutagenicity or reproductive toxicity at therapeutic doses .

Pharmacokinetics

Pharmacokinetic evaluations indicate that plasma levels of ketoconazole following topical application are significantly lower compared to oral administration—approximately 250 times lower—suggesting a favorable safety margin when used topically .

Table 1: Clinical Trial Results for Efficacy

| Treatment | Number Treated | Effectively Treated | Proportion (%) | Confidence Interval |

|---|---|---|---|---|

| This compound | 229 | 58 | 25.3 | 19.8 - 31.5 |

| Vehicle Control | 230 | 32 | 13.9 | 9.7 - 19.1 |

Table 2: Summary of Adverse Events

| Adverse Event | This compound (n=545) | Vehicle Control (n=388) |

|---|---|---|

| Any Adverse Event | 89 (16.3%) | 67 (17.3%) |

| Application Site Burning | 23 (4.2%) | 12 (3.1%) |

| Application Site Reaction | 1 (0.2%) | 4 (1.0%) |

常见问题

Basic Research Questions

Q. What is the hypothesized mechanism of action of ketoconazole in Xolegel for treating seborrheic dermatitis, and how can researchers validate it experimentally?

While the exact mechanism remains unknown, preclinical studies suggest ketoconazole inhibits fungal ergosterol synthesis and reduces inflammation via interleukin-1α suppression . To validate this, researchers could design in vitro assays using fungal cultures to measure ergosterol depletion and cytokine profiling (e.g., IL-1α/IL-6) in keratinocyte models exposed to ketoconazole. Animal models mimicking seborrheic dermatitis (e.g., Malassezia-induced inflammation) could further test anti-inflammatory efficacy .

Q. How were efficacy endpoints structured in this compound’s clinical trials, and what statistical limitations should researchers consider when interpreting these results?

In three pivotal trials (total N=933), efficacy was assessed as the proportion of subjects achieving "complete clearance" of lesions by Day 27. Key data from one trial:

| Group | Subjects Effectively Treated | Proportion |

|---|---|---|

| This compound (N=229) | 58 | 25.3% |

| Vehicle (N=230) | 32 | 13.9% |

Despite statistical significance (p<0.05), the low absolute response rate (25.3%) suggests the need for larger sample sizes or stratified analyses to account for confounding factors like disease severity or genetic predispositions .

Q. What experimental design considerations are critical for ensuring reproducibility in pharmacokinetic (PK) studies of topical ketoconazole?

The PK trial (N=18) applied this compound once daily for 14 days to severe seborrheic dermatitis (1–14% body surface area). Researchers should standardize:

- Application area : Quantify affected surface area using tools like the Rule of Nines.

- Dose uniformity : Use calibrated applicators to ensure 2% gel consistency.

- Systemic absorption monitoring : Measure plasma ketoconazole via HPLC-MS/MS, noting that systemic levels are typically <5 ng/mL due to limited absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antifungal activity of ketoconazole and its lack of proven efficacy against fungal infections in clinical trials?

Although this compound’s antifungal activity is well-documented in vitro, clinical trials did not establish efficacy for fungal infections. This discrepancy may arise from differences in drug penetration, formulation stability, or host-pathogen interactions. Researchers could:

- Conduct comparative penetration assays using human skin explants to quantify ketoconazole delivery to Malassezia-infected vs. non-infected strata.

- Perform transcriptomic profiling of fungal isolates from trial participants to identify resistance mechanisms .

Q. What methodological approaches can elucidate the vehicle’s role in this compound’s efficacy, given its undefined contribution in clinical trials?

The vehicle contains 34% dehydrated alcohol, hydroxypropyl cellulose, and glycerin, which may enhance drug solubility or skin hydration. To isolate vehicle effects:

- Design a three-arm trial comparing this compound, vehicle-only, and untreated controls.

- Use bioengineering tools (e.g., corneometry for hydration, TEWL for barrier function) to quantify vehicle-driven changes in skin physiology .

Q. How should researchers address the low complete clearance rate (25.3%) in this compound trials when developing next-generation formulations?

Potential strategies include:

- Combination therapies : Pair ketoconazole with anti-inflammatory agents (e.g., tacrolimus) in a co-delivery system.

- Nanocarrier optimization : Use lipid nanoparticles to enhance follicular targeting, critical for sebaceous gland delivery.

- Biomarker-driven stratification : Identify genetic markers (e.g., IL1A polymorphisms) to predict responders .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing adverse event data in this compound trials with small effect sizes?

In safety trials, 7% of subjects reported treatment-related adverse events (e.g., application site burning: 4%). For rare events:

- Use exact binomial tests to compare adverse event rates between this compound and vehicle.

- Apply Bayesian hierarchical models to pool data across trials while accounting for heterogeneity .

Q. How can researchers leverage pharmacokinetic data to optimize dosing regimens for pediatric populations?

this compound is approved for ages ≥12, but no PK data exists for younger cohorts. A physiologically based pharmacokinetic (PBPK) model could simulate absorption in pediatric skin, adjusting for stratum corneum thickness and enzyme expression differences. Validation via microdosing studies in adolescents is recommended .

Q. Ethical and Regulatory Considerations

Q. What preclinical evidence is required to justify this compound’s use in pregnancy, given teratogenicity risks observed in animal studies?

Oral ketoconazole caused syndactylia/oligodactylia in rats, but topical use shows negligible systemic exposure. Researchers should:

- Conduct placental transfer studies in primates using radiolabeled ketoconazole.

- Establish safety thresholds via concentration-response modeling of embryotoxic effects .

Q. How can researchers design trials to evaluate long-term safety of topical ketoconazole, given historical hepatotoxicity concerns with oral formulations?

While topical ketoconazole lacks systemic toxicity, longitudinal studies should:

属性

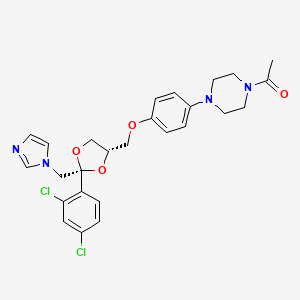

IUPAC Name |

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161949 | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR POWDER. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0866 mg/L, Solubility in water: none | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane. | |

| Record name | Levoketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

142128-57-2, 65277-42-1, 142128-59-4 | |

| Record name | (-)-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ketoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOKETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。